β‑Glucosidase Inhibition: 3‑ to 4‑Fold Lower Potency Than Parent Nojirimycin
In β‑glucosidase assays, nojirimycin 1‑sulfonic acid (as the bisulfite adduct) retains the same inhibitory spectrum as the parent compound nojirimycin but exhibits a 3‑ to 4‑fold reduction in potency . This quantifiable offset allows researchers to use the sulfonic acid derivative as a less‑potent, more stable alternative when reduced activity is experimentally desirable or when the parent compound is unstable.
| Evidence Dimension | β‑Glucosidase inhibitory potency (relative to parent nojirimycin) |
|---|---|
| Target Compound Data | 3‑ to 4‑fold lower activity |
| Comparator Or Baseline | Parent nojirimycin (baseline activity = 1×) |
| Quantified Difference | 3‑ to 4‑fold reduction |
| Conditions | β‑Glucosidase enzyme assay (source unspecified; product datasheet reference) |
Why This Matters
This established potency difference provides a quantitative basis for selecting the sulfonic acid over the parent compound when a less‑potent but more stable inhibitor is required for cellular or in vivo studies.
